モメタゾンフマル酸 EP 不純物 C

説明

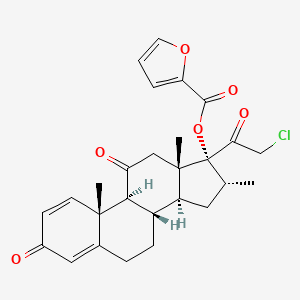

Mometasone furoate is a synthetic corticosteroid used in the treatment of skin inflammatory conditions, hay fever, and asthma . The presence of impurities like (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione is critical for toxicological studies, analytical method development, and process validation .

科学的研究の応用

(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione is essential for toxicological studies, analytical method development, and process validation . Its availability in the required quantity and purity is crucial for ensuring the safety and efficacy of mometasone furoate as a pharmaceutical ingredient . The compound is used in various scientific research applications, including the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .

作用機序

Target of Action

Mometasone Furoate EP Impurity C, also known as 58W685J9DX, is a synthetic corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in the regulation of inflammatory responses .

Mode of Action

Upon binding to its target, the corticosteroid-receptor complex translocates to the cell nucleus, where it influences gene transcription . This interaction results in the synthesis of proteins, including lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes .

Biochemical Pathways

The action of Mometasone Furoate EP Impurity C affects several biochemical pathways. By inhibiting phospholipase A2, it interferes with the arachidonic acid pathway, reducing the production of inflammatory mediators . This leads to a decrease in inflammation and related symptoms.

Pharmacokinetics

Corticosteroids are generally well-absorbed through topical application and have a broad distribution in the body .

Result of Action

The result of Mometasone Furoate EP Impurity C’s action at the molecular and cellular level is a reduction in inflammation and related symptoms . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action, efficacy, and stability of Mometasone Furoate EP Impurity C can be influenced by various environmental factors. For instance, factors such as pH, temperature, and light exposure can affect the stability of the compound . Furthermore, the formulation and mode of administration (e.g., ointment, cream, lotion, nasal spray, etc.) can also impact its bioavailability and therapeutic effect .

生化学分析

Biochemical Properties

Mometasone Furoate EP Impurity C plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of corticosteroids. These interactions can lead to the formation of reactive metabolites that may have implications for drug safety and efficacy . Additionally, Mometasone Furoate EP Impurity C can bind to glucocorticoid receptors, influencing the anti-inflammatory and immunosuppressive effects of the parent compound .

Cellular Effects

Mometasone Furoate EP Impurity C affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By binding to glucocorticoid receptors, Mometasone Furoate EP Impurity C can modulate gene expression, leading to changes in the production of cytokines and other inflammatory mediators . This compound also impacts cellular metabolism, potentially altering the balance of anabolic and catabolic processes within the cell .

Molecular Mechanism

The molecular mechanism of action of Mometasone Furoate EP Impurity C involves its binding interactions with biomolecules. It binds to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses . Additionally, Mometasone Furoate EP Impurity C can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, which play a role in its metabolism and the formation of reactive metabolites . These interactions contribute to the overall pharmacological and toxicological profile of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mometasone Furoate EP Impurity C can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that Mometasone Furoate EP Impurity C is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of secondary metabolites . Long-term exposure to Mometasone Furoate EP Impurity C in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Mometasone Furoate EP Impurity C vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. High doses of Mometasone Furoate EP Impurity C can result in toxic effects such as liver damage, alterations in immune function, and disruptions in metabolic pathways .

Metabolic Pathways

Mometasone Furoate EP Impurity C is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its hydroxylation and subsequent degradation . The compound can also interact with other enzymes and cofactors involved in steroid metabolism, influencing metabolic flux and the levels of various metabolites . These interactions are crucial for understanding the pharmacokinetics and potential toxicological effects of Mometasone Furoate EP Impurity C.

Transport and Distribution

The transport and distribution of Mometasone Furoate EP Impurity C within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as P-glycoprotein, which affects its cellular uptake and distribution . Additionally, binding proteins within the cell can influence the localization and accumulation of Mometasone Furoate EP Impurity C, impacting its overall activity and function .

Subcellular Localization

Mometasone Furoate EP Impurity C exhibits specific subcellular localization patterns that affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with glucocorticoid receptors and modulate gene expression . Understanding the subcellular localization of Mometasone Furoate EP Impurity C is essential for elucidating its mechanism of action and potential effects on cellular processes.

準備方法

The preparation of (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione involves a multi-step synthetic route. The process generally includes the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity . The industrial manufacturing routes to mometasone furoate are accompanied by the formation of numerous process impurities, including (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione .

化学反応の分析

(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including acylation and the formation of difuroate enol ether intermediates . Common reagents and conditions used in these reactions include acylating agents and specific reaction conditions that facilitate the conversion to the target impurity . The major products formed from these reactions are characterized by the presence of chloro vinyl ether moieties bearing the second furoyl group .

類似化合物との比較

(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione can be compared with other similar compounds, such as Mometasone Furoate EP Impurity D (21-chloro-9,11β-epoxy-16α-methyl-3,20-dioxo-9β-pregna-1,4-dien-17-yl furan-2-carboxylate) . While both impurities are related to mometasone furoate, they differ in their chemical structures and the specific intermediates formed during their synthesis . The uniqueness of (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione lies in its specific acylation step and the formation of difuroate enol ether intermediates .

特性

IUPAC Name |

[(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-25(16,2)23(18)20(30)13-26(19,3)27(15,22(31)14-28)34-24(32)21-5-4-10-33-21/h4-5,8-10,12,15,18-19,23H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,23-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJQOKVZFMMKGS-HAZRNBFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305334-31-9 | |

| Record name | 9-Dechloro-11-oxo mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305334319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DECHLORO-11-OXO MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58W685J9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of synthesizing and characterizing mometasone furoate EP impurity C?

A1: Regulatory authorities require the detection and quantification of impurities present in pharmaceutical products like mometasone furoate []. Having access to sufficient quantities of 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C) in pure form is crucial for toxicological studies, analytical method development, and validation of manufacturing processes []. This ensures the safety and efficacy of the final drug product.

Q2: What kind of analytical techniques were used to characterize mometasone furoate EP impurity C?

A2: While the provided abstract doesn't specify the exact analytical techniques used, it does mention that the study includes a "systematic investigation" of the final acylation step and "characterization" of both the difuroate enol ether intermediate and the final mometasone furoate EP impurity C []. It is highly likely that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) were employed for structural elucidation and purity assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)

![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)

![dimethyl (2S)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B583208.png)

![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)